![molecular formula C24H23N3S B2759545 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 379241-45-9](/img/structure/B2759545.png)
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a thienopyrimidine core with a piperidine moiety, making it a valuable candidate for various biological and chemical applications.
作用机制
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2, a potential target of similar compounds, is involved in the cell cycle regulation pathway . Inhibition of CDK2 can disrupt this pathway, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and low clearance , which could suggest favorable pharmacokinetic properties.
Result of Action
Similar compounds have been reported to inhibit the growth of various cell lines . This suggests that 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine may have potential anticancer effects.
生化分析
Biochemical Properties
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. It is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with these enzymes can influence biochemical reactions within the cell .
Cellular Effects
The compound’s effects on cells are primarily due to its ability to inhibit protein kinases. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit protein kinases can lead to alterations in the phosphorylation status of proteins, thereby affecting their activity and the cellular processes they regulate .
Metabolic Pathways
The metabolic pathways that this compound is involved in are yet to be fully determined. Given its known interactions with protein kinases, it could potentially be involved in pathways related to cell growth, differentiation, migration, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with piperidine derivatives under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
化学反应分析
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学研究应用
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine core but differs in the attached functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific combination of a thienopyrimidine core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-17-10-8-9-15-27(17)23-20-16-21(18-11-4-2-5-12-18)28-24(20)26-22(25-23)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHXTLZXUYVZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
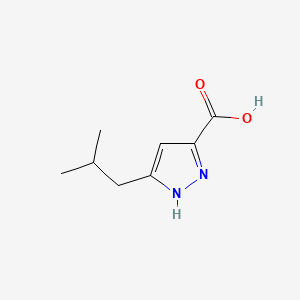
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2759463.png)
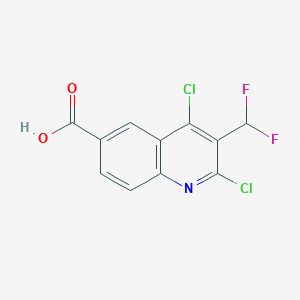
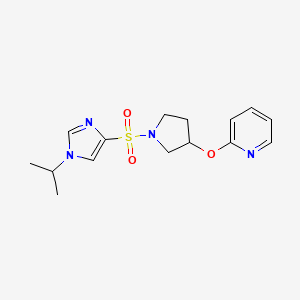
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B2759471.png)
![3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2759472.png)
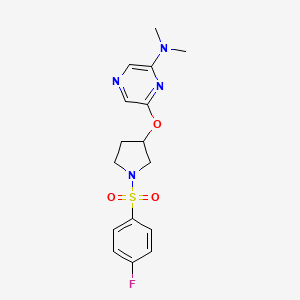
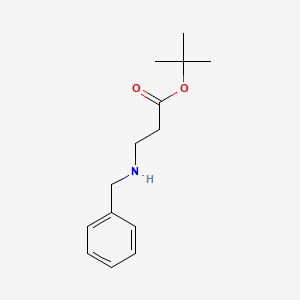
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2759476.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)
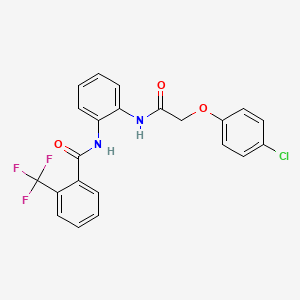

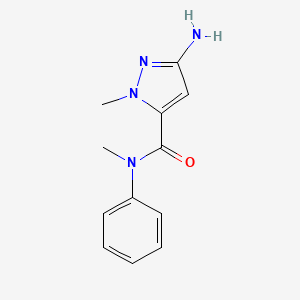
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2759485.png)
